

# physicochemical properties of 5-(3-Pyridyl)-1,3-oxazole

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## Compound of Interest

Compound Name: 5-(3-Pyridyl)-1,3-oxazole

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An In-Depth Technical Guide to the Physicochemical Properties of 5-(3-Pyridyl)-1,3-oxazole

## Introduction

The confluence of oxazole and pyridine rings in a single molecular framework represents a privileged scaffold in medicinal chemistry. The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a key structural motif in numerous natural products and synthetic pharmaceuticals, valued for its metabolic stability and ability to engage in hydrogen bonding.[1] Similarly, the pyridine ring is a ubiquitous feature in drug design, imparting aqueous solubility and providing a key vector for molecular interactions.

**5-(3-Pyridyl)-1,3-oxazole**, the subject of this guide, merges these two critical pharmacophores. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for its rational development in drug discovery programs. Properties such as acidity (pKa), lipophilicity (logP), and solubility govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. This document serves as a technical resource for researchers and drug development professionals, providing a detailed examination of the structural, spectroscopic, and physicochemical characteristics of **5-(3-Pyridyl)-1,3-oxazole**, alongside actionable experimental protocols for their determination.

## Molecular Structure and Synthesis

The foundational step in characterizing any compound is confirming its structure and understanding its synthesis. This provides the context for all subsequent physicochemical

measurements.

## Molecular Identity

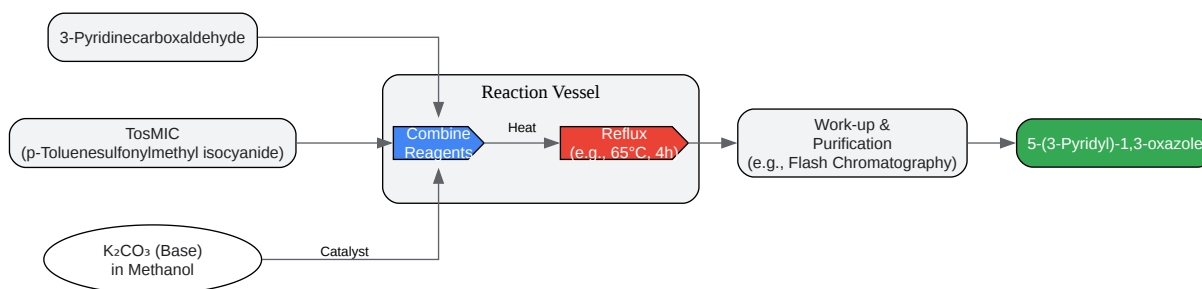
The structure consists of a pyridine ring linked at its 3-position to the 5-position of an oxazole ring.

Identifier	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O	[2]
Molecular Weight	146.15 g/mol	[3]
IUPAC Name	3-(1,3-oxazol-5-yl)pyridine	
InChI Key	LUMKXMDGONYZHO-UHFFFAOYSA-N	[2]

## Synthetic Pathway: The Van Leusen Reaction

A robust and common method for constructing the 5-substituted oxazole ring is the Van Leusen oxazole synthesis.[4] This reaction involves the condensation of an aldehyde with p-Toluenesulfonylmethyl isocyanide (TosMIC), a versatile reagent that provides the C-N-C backbone of the oxazole. For **5-(3-Pyridyl)-1,3-oxazole**, the synthesis starts with 3-pyridinecarboxaldehyde and TosMIC, typically in the presence of a base like potassium carbonate in methanol.[4][5]

The causality behind this choice of reaction lies in its efficiency and tolerance for a wide range of functional groups on the aldehyde, making it highly adaptable for creating libraries of analogues for structure-activity relationship (SAR) studies.



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Caption: Workflow for the Van Leusen synthesis of **5-(3-Pyridyl)-1,3-oxazole**.

## Spectroscopic Profile

Spectroscopic data provides the fingerprint of a molecule, essential for confirming its identity and purity. While complete data for the 3-pyridyl isomer is not readily available in public literature, data from the closely related 4-pyridyl isomer provides a strong predictive baseline.

[5]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule.

Parameter	Expected Chemical Shift ( $\delta$ , ppm) and Multiplicity	Rationale / Comparison
$^1\text{H-NMR}$ (400 MHz, $\text{CDCl}_3$ )	Based on data for 5-(pyridin-4-yl)oxazole.[5]	
Oxazole H-2	~8.0 s	The proton at C2 is typically a singlet in the downfield region.
Oxazole H-4	~7.6 s	The proton at C4 is also a singlet, slightly upfield from H-2.
Pyridine Protons	7.4-8.8 m	A complex multiplet pattern is expected for the 4 protons on the 3-substituted pyridine ring.
$^{13}\text{C-NMR}$ (100 MHz, $\text{CDCl}_3$ )	Based on data for 5-(pyridin-4-yl)oxazole.[5]	
Oxazole C-2	~151	
Oxazole C-4	~125	
Oxazole C-5	~149	Carbon bearing the pyridine substituent.
Pyridine Carbons	120-150	Multiple signals expected in the aromatic region.

Note: These are predicted values. Experimental verification is crucial.

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies. Data for the 4-pyridyl isomer shows key stretches that are expected to be present in the 3-pyridyl isomer as well.[5]

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )
Aromatic C-H Stretch	3100 - 3000
C=N Stretch (Pyridine & Oxazole)	1620 - 1580
Aromatic C=C Stretch	1500 - 1400
C-O-C Stretch (Oxazole)	1250 - 1200

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For **5-(3-Pyridyl)-1,3-oxazole**, the electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak, which is characteristic of aromatic heterocyclic compounds.<sup>[6]</sup>

- Molecular Formula: C<sub>8</sub>H<sub>6</sub>N<sub>2</sub>O
- Calculated Exact Mass: 146.0480 Da
- Expected [M]<sup>+</sup> Peak (m/z): 146

## Core Physicochemical Properties

These properties are critical determinants of a compound's behavior in biological systems.

Property	Value / Expected Behavior	Significance in Drug Development
Appearance	Expected to be a white to yellow solid at room temperature.	Influences formulation and handling.
Melting Point	Not reported; the 4-pyridyl isomer melts at 122-125 °C.[3]	Defines purity and solid-state stability.
pKa (Predicted)	~3.4 (for 4-pyridyl isomer)[3][7]	Governs ionization state, solubility, and receptor binding at physiological pH.
logP	Not reported; experimental determination required.	Measures lipophilicity, impacting membrane permeability and ADME properties.[8]
Solubility	Expected to have moderate solubility in polar organic solvents (e.g., methanol, DMSO) and low solubility in water, which will be pH-dependent.	Affects bioavailability and formulation options.

## Acidity and Basicity (pKa)

The primary center of basicity in **5-(3-Pyridyl)-1,3-oxazole** is the nitrogen atom of the pyridine ring. Its pKa value dictates the extent of protonation at a given pH. The pKa of pyridine itself is approximately 5.2.[9] The attachment of the electron-withdrawing oxazole ring is expected to decrease this basicity, resulting in a lower pKa. The predicted pKa of the 4-pyridyl isomer is ~3.4, suggesting it will be predominantly in its neutral, uncharged form at physiological pH (7.4).[3][7] This has profound implications: the neutral form is generally more capable of crossing lipid cell membranes than its protonated, cationic conjugate acid.

## Lipophilicity (logP)

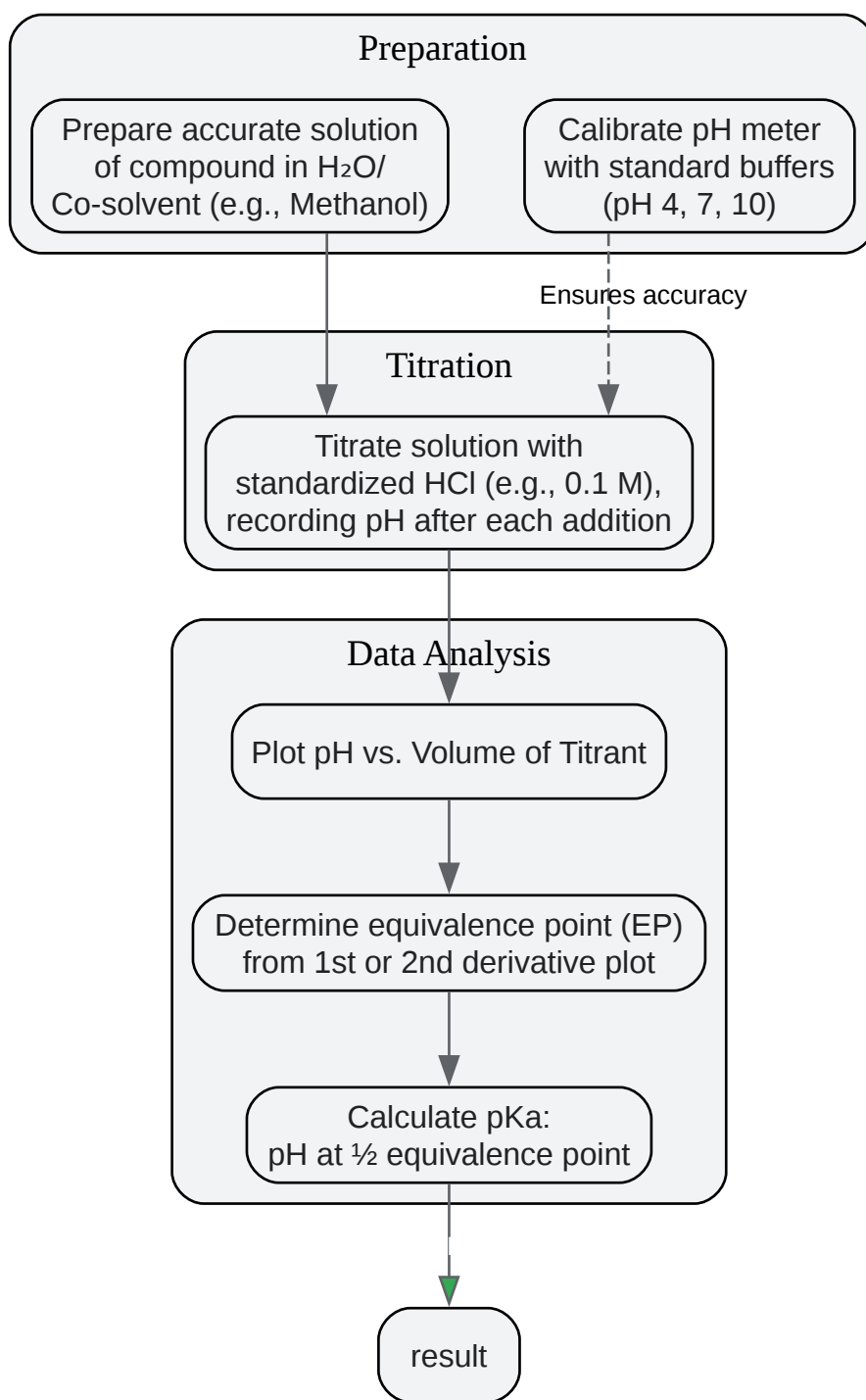
The partition coefficient (P), or its logarithmic form (logP), is the gold-standard measure of a compound's lipophilicity. It is a key parameter in Lipinski's Rule of 5 for predicting oral bioavailability.[8] An optimal logP value, typically between 1 and 3, is often sought for oral drugs to balance membrane permeability with aqueous solubility. The logP of **5-(3-Pyridyl)-1,3-oxazole** has not been experimentally reported and must be determined to properly assess its drug-like potential.

## Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for determining key physicochemical properties are provided.

### Protocol: pKa Determination by Potentiometric Titration

This protocol provides a self-validating system for accurately measuring the pKa by monitoring pH changes during titration with a strong acid.



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Caption: Experimental workflow for pKa determination via potentiometric titration.

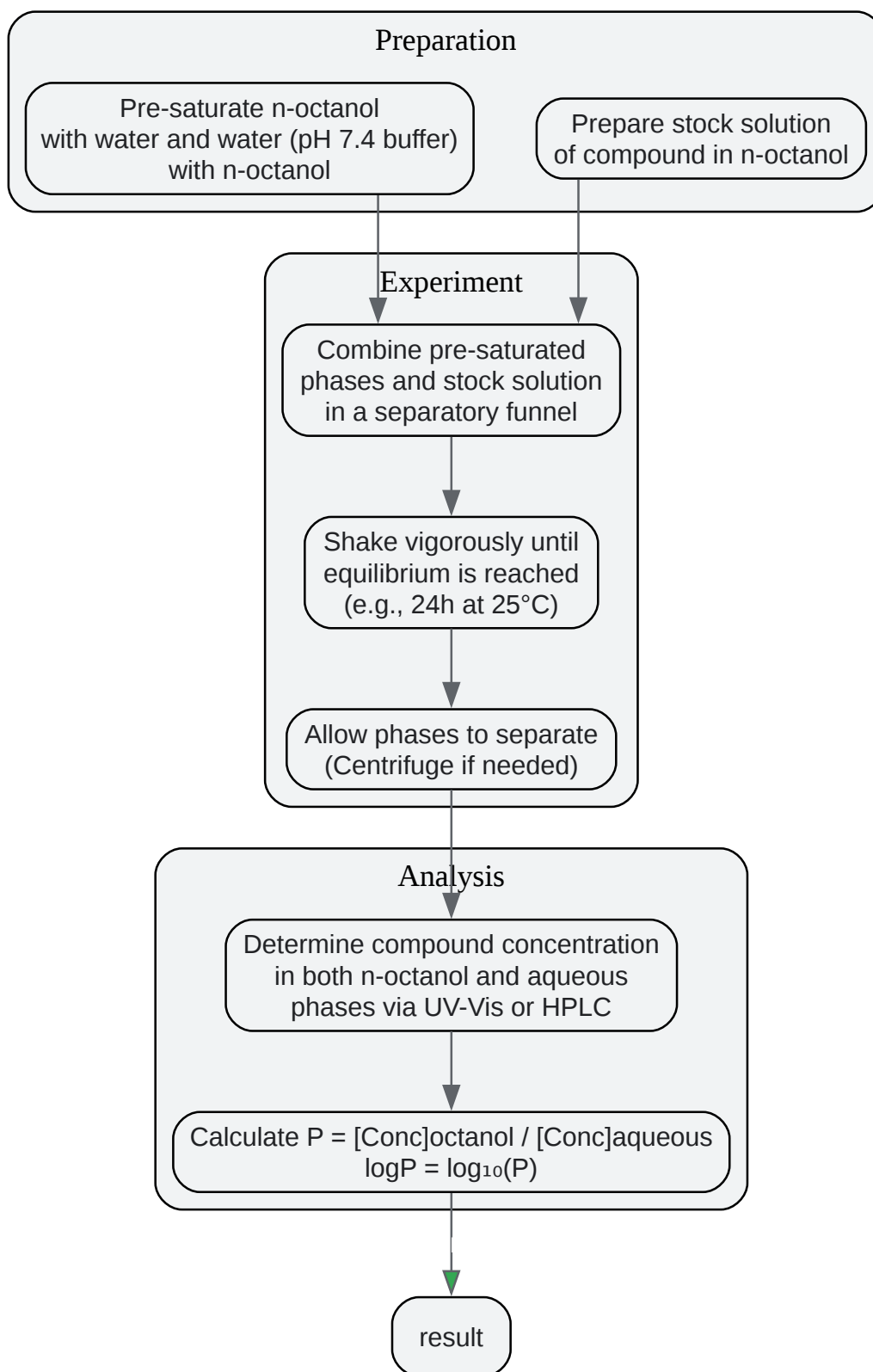
Methodology:



- Preparation: Accurately weigh ~5-10 mg of **5-(3-Pyridyl)-1,3-oxazole** and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent system (e.g., 50:50 methanol:water). The use of a co-solvent is necessary if aqueous solubility is low.
- Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) that bracket the expected pKa.
- Titration: Place the sample solution in a jacketed beaker maintained at 25 °C. Insert the calibrated pH electrode and a magnetic stirrer. Add standardized strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL) using a burette.
- Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue well past the equivalence point (the point of fastest pH change).
- Analysis: Plot pH versus the volume of HCl added. The equivalence point is the inflection point of this curve. The pKa is equal to the pH at the volume corresponding to half of the equivalence point volume. For higher accuracy, use a derivative plot ( $\Delta\text{pH}/\Delta V$  vs.  $V$ ) to precisely locate the equivalence point.

## Protocol: logP Determination by Shake-Flask Method (OECD 107)

This is the classic method for determining lipophilicity, directly measuring the partitioning of the compound between n-octanol and water.



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Caption: Experimental workflow for logP determination via the shake-flask method.

### Methodology:

- **Phase Preparation:** Prepare a phosphate buffer at pH 7.4 to represent physiological conditions. Pre-saturate the n-octanol by shaking it with the buffer and, conversely, pre-saturate the buffer by shaking it with n-octanol. This ensures thermodynamic equilibrium.
- **Partitioning:** In a glass vessel, combine a known volume of the pre-saturated n-octanol and the pre-saturated buffer. Add a small amount of **5-(3-Pyridyl)-1,3-oxazole** (the concentration should not exceed 0.01 M).
- **Equilibration:** Seal the vessel and shake it at a constant temperature (e.g., 25 °C) until partitioning equilibrium is achieved (typically several hours).
- **Phase Separation:** Allow the mixture to stand until the two phases clearly separate. Centrifugation may be required to break up any emulsions.
- **Quantification:** Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and the buffer phases using a validated analytical method, such as HPLC-UV. A calibration curve must be prepared for each phase.
- **Calculation:** The partition coefficient,  $P$ , is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The  $\log P$  is the base-10 logarithm of this value. The experiment should be repeated at least in triplicate.

## Biological and Medicinal Context

The oxazole scaffold is a constituent of compounds with a vast array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.<sup>[10][11]</sup> Specifically, pyridyl-oxazole and related pyridyl-isoxazole structures have been investigated for activities such as the inhibition of platelet aggregation.<sup>[12]</sup> The physicochemical properties detailed in this guide are paramount for interpreting such biological data. For instance, a low  $pK_a$  ensures the compound remains neutral and membrane-permeable, while an optimized  $\log P$  value can enhance its ability to reach an intracellular target.

## Conclusion

**5-(3-Pyridyl)-1,3-oxazole** is a molecule of significant interest for medicinal chemistry, built from two highly relevant pharmacophores. This guide has synthesized available and predicted data to present a comprehensive profile of its molecular, spectroscopic, and physicochemical properties. While predictions based on isomers are valuable for initial assessment, the provided experimental protocols underscore the necessity of empirical determination for properties like pKa and logP. A thorough understanding and accurate measurement of these core characteristics are indispensable for advancing this promising scaffold from a chemical entity to a viable therapeutic candidate.

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